molecular formula C20H22ClN3O2 B2911517 N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide CAS No. 338419-57-1

N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide

Cat. No. B2911517
CAS RN: 338419-57-1
M. Wt: 371.87
InChI Key: BGGRNDDHIWSZIJ-UHFFFAOYSA-N
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Description

“N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide” is a solid compound . It is a potent and selective D4 dopamine receptor ligand . The empirical formula is C20H24ClN3O2 and the molecular weight is 373.88 .


Synthesis Analysis

The synthesis of this compound involves structural modifications on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring . More details about the synthesis process can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its synthesis. The compound was chosen as a lead, and structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .


Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in DMSO (22 mg/mL) but insoluble in water . More physical and chemical properties can be found in the referenced documents .

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-15-3-2-4-16(13-15)20(26)22-14-19(25)24-11-9-23(10-12-24)18-7-5-17(21)6-8-18/h2-8,13H,9-12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGRNDDHIWSZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide

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